molecular formula C11H18N2S B2705252 [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine CAS No. 1343496-67-2

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine

Cat. No.: B2705252
CAS No.: 1343496-67-2
M. Wt: 210.34
InChI Key: DPKWXOKHANQUNA-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Piperidine Hybrid Compounds

Thiophene-piperidine hybrids represent a specialized class of heterocyclic compounds that emerged from the convergence of sulfur-containing and nitrogen-containing heterocycle research. The integration of thiophene (a five-membered aromatic ring with one sulfur atom) and piperidine (a six-membered saturated nitrogen ring) began gaining traction in the late 2010s, driven by the quest for novel bioactive scaffolds. Early work focused on simple conjugates, but advancements in green chemistry and microwave-assisted synthesis—such as solvent-free methods for creating thiophene-based Schiff bases with piperidine rings—accelerated the development of structurally complex hybrids. The compound [1-methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine (CAS: 1343496-67-2) exemplifies this trend, first reported in 2019 as part of efforts to optimize pharmacokinetic properties through hybridized architectures.

Position of this compound in Heterocyclic Chemistry

This compound occupies a unique niche as a dual heterocyclic system combining thiophene’s electron-rich aromaticity with piperidine’s conformational flexibility. The thiophene moiety enables π-π stacking interactions with biological targets, while the piperidine ring contributes to solubility and hydrogen-bonding potential. Its methanamine side chain further enhances reactivity, allowing for functionalization at the primary amine group. Structurally, it aligns with modern hybridization strategies that merge five- and six-membered heterocycles to exploit synergistic effects.

Table 1: Key Structural Features of this compound

Feature Description
Core Heterocycles Thiophene (C4H4S), Piperidine (C5H11N)
Substituents Methyl group at N1, Methanamine at C3
Molecular Formula C11H18N2S
Molecular Weight 210.34 g/mol
Hybridization Strategy Fusion of aromatic (thiophene) and aliphatic (piperidine) heterocycles

Significance in Drug Discovery Paradigms

The compound’s design reflects principles of molecular hybridization, a strategy aimed at overcoming drug resistance and improving efficacy. Thiophene derivatives are renowned for antimicrobial and anticancer activities, while piperidine rings are prevalent in CNS-targeting drugs. The methanamine group introduces a site for derivatization, enabling the creation of prodrugs or targeted delivery systems. Although specific biological data for this compound are not publicly disclosed, structurally analogous hybrids demonstrate inhibitory activity against enzymes like BRAF V600E and cancer cell lines such as MCF-7.

Conceptual Framework for Research Applications

The synthesis of this compound likely involves cyclocondensation and nucleophilic substitution steps, leveraging phenacyl bromides or eco-friendly protocols. Its design prioritizes:

  • Bioisosteric Replacement : Substituting benzene with thiophene to enhance metabolic stability.
  • Spatial Optimization : The piperidine ring’s chair conformation facilitates binding to planar enzymatic pockets.
  • Functional Group Diversity : The primary amine enables covalent or ionic interactions with biological targets.

Table 2: Potential Research Applications Based on Structural Analogues

Application Area Rationale
Anticancer Agents Thiophene’s role in BRAF inhibition; piperidine’s penetration into cells
Antimicrobials Sulfur’s electronegativity disrupting microbial membranes
Neurological Modulators Piperidine’s prevalence in dopamine and serotonin receptor ligands

Current Research Landscape and Knowledge Gaps

Despite commercial availability, peer-reviewed studies on this specific compound remain sparse. Current research focuses on derivatives, such as imidazo[4,5-b]pyridine-linked variants or sulfonyl-modified analogues. Key gaps include:

  • Mechanistic Insights : Lack of data on target binding kinetics or metabolic pathways.
  • Structure-Activity Relationships (SAR) : Underexplored impact of substituent variations on efficacy.
  • Synthetic Scalability : Need for optimized protocols beyond small-scale laboratory synthesis.

Properties

IUPAC Name

(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-13-6-2-4-9(8-12)11(13)10-5-3-7-14-10/h3,5,7,9,11H,2,4,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWXOKHANQUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CS2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Amine Alkylation and Acylation

The primary amine group undergoes alkylation and acylation reactions, forming secondary amines or amides. For example:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces corresponding amides .

Example Reaction:

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine+CH3COClAcetylated derivative+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{Acetylated derivative} + \text{HCl}

Conditions: Room temperature, 12 hours, 85% yield .

Schiff Base Formation

The amine reacts with aldehydes or ketones to form Schiff bases, a key step in synthesizing bioactive ligands. For instance:

  • Condensation with thiophene-2-carbaldehyde in ethanol under reflux produces imine derivatives .

  • FTIR spectral analysis confirms C=N bond formation at ~1625 cm⁻¹, with disappearance of N–H stretches (~3340 cm⁻¹) .

Key Data:

ReactantProductConditionsYield
Thiophene-2-carbaldehydeN-(thiophen-2-ylmethylene)EtOH, reflux, 2 h92%

Nucleophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution reactions:

  • Bromination : Using NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position of the thiophene ring .

  • Nitration : HNO₃/H₂SO₄ mixture yields 5-nitrothiophene derivatives.

Regioselectivity:
Substitution occurs preferentially at the 5-position due to electron-donating effects of the sulfur atom .

Reductive Amination

The amine acts as a substrate in reductive amination with ketones:

  • Reaction with 2-isopropylphenyl boronic acid under Suzuki coupling conditions forms extended arylalkylamines .

  • Pd(PPh₃)₄ catalysis in DME/Na₂CO₃ achieves cross-coupling with 75–90% efficiency .

Example Application:
This method synthesizes MET kinase inhibitors, demonstrating the compound’s utility in medicinal chemistry .

Coordination Chemistry

The amine and thiophene groups enable metal coordination:

  • Forms complexes with Cu(II) and Zn(II) ions, characterized by UV-Vis and FTIR spectroscopy .

  • DFT calculations (B3LYP/6-31G*) show ligand-to-metal charge transfer transitions at ~450 nm .

Heterocyclic Functionalization

The piperidine ring undergoes further functionalization:

  • N-Methylation : Using formaldehyde and formic acid (Eschweiler-Clarke reaction) yields N-methyl-piperidine derivatives .

  • Oxidation : KMnO₄ in acidic conditions oxidizes the piperidine ring to a pyridine derivative.

Scientific Research Applications

Overview

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a thiophene moiety, allows for interactions with biological systems, making it a candidate for therapeutic development.

Pharmaceutical Development

Research indicates that compounds similar to this compound have been explored for their potential in treating various central nervous system disorders. The compound’s structure suggests it may interact with serotonin receptors, which are crucial in the treatment of anxiety, depression, and other mood disorders. For instance, related compounds have shown efficacy in modulating serotonergic pathways, which could lead to new antidepressant therapies .

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. For example, the National Cancer Institute's protocols have been used to assess the efficacy of related chemical entities against human tumor cells. These studies often reveal significant growth inhibition rates, indicating potential as anticancer agents . The specific mechanisms of action are still under investigation but may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Metabolic Disorders

The compound may also have applications in treating metabolic syndrome conditions such as type 2 diabetes and obesity. Research into similar piperidine derivatives has shown that they can inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and fat storage . This inhibition could help manage insulin resistance and related metabolic disorders.

Case Studies

Several studies have documented the effects of thiophene-containing compounds on biological systems:

  • Serotonin Receptor Modulation : A study highlighted how piperidine derivatives can selectively bind to serotonin receptors, leading to anxiolytic effects in animal models .
  • Antitumor Activity : In vitro tests showed that certain thiophene derivatives inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for drug development against malignancies .
  • Metabolic Regulation : Research indicated that specific piperidine analogs improved insulin sensitivity in diabetic animal models by modulating key metabolic pathways .

Mechanism of Action

The mechanism of action of [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Biological/Physicochemical Data Reference
(Thiophen-2-yl)methanamine (15b) Simplest analog: methanamine directly attached to thiophene ring. No piperidine moiety. Synthesized via hydroxylamine reduction (65–70% yield) .
N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine Two thiophene rings linked via methanamine. ¹H NMR (DMSO-d6): δ 8.55 (s, 1H), 4.91 (s, 2H) .
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine (2a) Piperidine connected via sulfonyl group to thiophene. LOX inhibitor (IC₅₀ = 19 µM) .
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine Chlorophenyl substituent at piperidine 2-position. Molecular weight: 238.76; CAS 1334148-05-8 .
1-(Thiophene-2-carbonyl)piperidin-3-yl]methanamine Thiophene linked via carbonyl group to piperidine. Structure confirmed via NMR and MS .
N-((1H-imidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L1) Imidazole and thiophene linked via methanamine. HRMS-ESI: m/z 194.0747 .

Spectroscopic Comparisons

  • ¹H NMR Shifts :
    • Target Compound : Data unavailable, but analogs like N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine show distinct aromatic protons (δ 7.15–7.00 ppm) and methanamine signals (δ 4.91 ppm) .
    • (Thiophen-2-yl)methanamine (15b) : Simpler spectrum with thiophene protons at δ 6.34–7.52 ppm and methanamine at δ 4.75 ppm .
  • 13C NMR : Thiophene carbons in analogs range from δ 110–156 ppm, influenced by substituents ().

Physicochemical Properties

  • Lipophilicity : Piperidine rings increase hydrophobicity versus simpler amines like (thiophen-2-yl)methanamine.
  • Conformational Flexibility : The methyl group at position 1 in the target compound may restrict piperidine ring puckering, affecting interactions with biological targets .

Biological Activity

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine, a compound with the molecular formula C11_{11}H18_{18}N2_2S and CAS number 1343496-67-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by a piperidine ring substituted with a thiophene moiety. Its structure can be represented as follows:

C11H18N2S\text{C}_{11}\text{H}_{18}\text{N}_2\text{S}
PropertyValue
Molecular Weight210.34 g/mol
CAS Number1343496-67-2
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene-containing piperidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : A study evaluating the antimicrobial effects of thiophene-linked compounds demonstrated that certain derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus effectively, with Minimum Inhibitory Concentrations (MICs) ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.

  • Cell Line Studies : In vitro assays using human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) showed that certain derivatives possess IC50_{50} values lower than 25 µM, indicating potent anti-proliferative activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Some studies suggest that the compound may act as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's . The presence of electron-rich groups enhances the inhibitory effect on this enzyme.
  • Synergistic Effects : The combination of thiophene and piperidine moieties may create synergistic effects that enhance bioactivity, particularly in antimicrobial and anticancer contexts .

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene derivatives revealed that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the effectiveness of these compounds against standard bacterial strains.

Case Study 2: Anticancer Potential

In a study focusing on anti-proliferative activity, various derivatives were tested against multiple cancer cell lines using the MTT assay. The results indicated that modifications to the thiophene and piperidine structures could significantly enhance anticancer efficacy, with some compounds showing IC50_{50} values comparable to established chemotherapeutics like Doxorubicin .

Q & A

Q. What are the established synthetic routes for [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves:

  • Piperidine ring formation : Cyclization of precursors like aminoketones or via reductive amination.
  • Thiophene coupling : Suzuki-Miyaura or Ullmann-type cross-coupling to introduce the thiophen-2-yl group.
  • Functionalization : Methylation at the piperidine nitrogen using iodomethane or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Conditions :
  • Coupling reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (THF/DMF) .
  • Reductive amination steps may use NaBH₃CN or H₂ with Raney Ni .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the piperidine and thiophene moieties. For example, thiophene protons appear as distinct multiplets (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₁H₁₆N₂S: calculated 224.10 g/mol).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Containment : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the piperidine and thiophene moieties during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates.
  • Temperature Control : Reactions at 80–100°C improve yields but require inert atmospheres (N₂/Ar) to prevent oxidation .
    Data Table : Comparison of Coupling Conditions
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8065
PdCl₂DMSO10072

Q. What mechanistic insights explain conflicting bioactivity results in receptor-binding assays?

Methodological Answer:

  • Steric Effects : The methyl group on piperidine may hinder binding to flat aromatic pockets in receptors.
  • Solubility Factors : Poor aqueous solubility (logP ~2.5) can reduce bioavailability in cell-based assays. Use DMSO stock solutions (<0.1% v/v) to mitigate precipitation .
  • Metabolite Interference : Screen for oxidative metabolites (e.g., sulfoxides) using LC-MS to rule out false negatives .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs). Focus on piperidine-thiophene orientation.
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess conformational flexibility of the piperidine ring under physiological pH (e.g., protonation at N-methyl group) .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify by-products (e.g., unreacted thiophene or methylated isomers).
  • Crystallography : Grow single crystals for X-ray analysis to confirm absolute configuration .
  • Deuterated Solvents : Compare NMR in CDCl₃ vs. DMSO-d₆ to detect solvent-induced shifts masking key peaks .

Q. How to address instability issues during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solutions.
  • Periodic QC : Monitor degradation via UPLC-MS every 6 months .

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